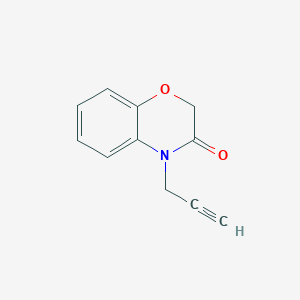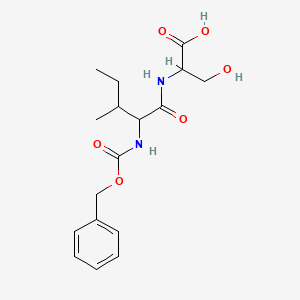
2'-Amino-2'-deoxy-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Amino-2’-deoxy-5-methyluridine is a nucleoside analogue, specifically a modified pyrimidine nucleoside. It is characterized by the presence of an amino group at the 2’ position and a methyl group at the 5 position of the uridine molecule. This compound has garnered significant interest due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-2’-deoxy-5-methyluridine typically involves the modification of uridine through a series of chemical reactionsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of 2’-Amino-2’-deoxy-5-methyluridine may involve large-scale synthesis using similar chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and crystallization for final product isolation .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Amino-2’-deoxy-5-methyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the methyl group, leading to different oxidation states.
Reduction: The compound can be reduced to modify the functional groups, particularly the amino group.
Substitution: The amino group at the 2’ position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2’-Amino-2’-deoxy-5-methyluridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against hepatitis B and C, by inhibiting viral replication.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays.
Wirkmechanismus
The mechanism of action of 2’-Amino-2’-deoxy-5-methyluridine involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound acts as a chain terminator, preventing the elongation of DNA or RNA strands. It targets viral RNA-dependent RNA polymerase and cellular DNA polymerase, disrupting the replication process and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Amino-2’-deoxycytidine: Similar in structure but with a cytosine base instead of uracil.
2’-Amino-2’-deoxythymidine: Contains a thymine base and exhibits similar anticancer properties.
2’-Azido-2’-deoxyuridine: Modified with an azide group, showing antiviral activity
Uniqueness
2’-Amino-2’-deoxy-5-methyluridine is unique due to its specific modifications at the 2’ and 5 positions, which enhance its stability and efficacy as an antiviral and anticancer agent. Its ability to inhibit both viral and cellular polymerases makes it a versatile compound in therapeutic applications .
Eigenschaften
Molekularformel |
C10H15N3O5 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
1-[3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3,11H2,1H3,(H,12,16,17) |
InChI-Schlüssel |
VGYZEXPNNAEQKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B15093691.png)
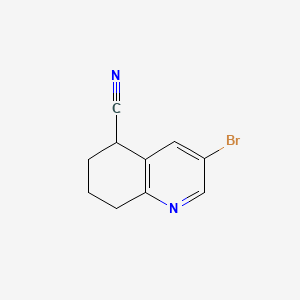
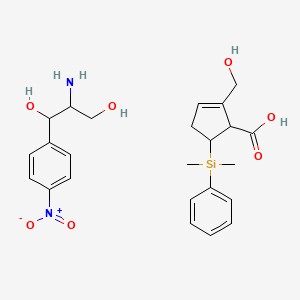


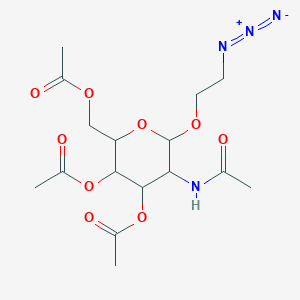


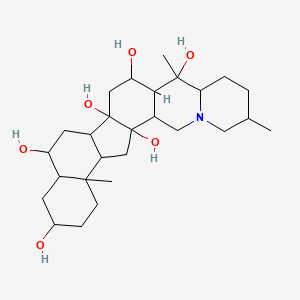
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-](/img/structure/B15093748.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfonyl chloride](/img/structure/B15093751.png)
